4-Tert-butylpyrrolidin-2-one
Description
4-Tert-butylpyrrolidin-2-one is a five-membered lactam featuring a tert-butyl substituent at the 4-position of the pyrrolidinone ring. This compound serves as a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals, due to its rigid bicyclic structure and steric bulk. It is commercially available (e.g., from CymitQuimica), with pricing reflecting its utility as a foundational reagent (50 mg: €491; 500 mg: €1,333) . Its simplicity and stability make it a preferred scaffold for derivatization compared to more complex analogs.
Properties
IUPAC Name |
4-tert-butylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(2,3)6-4-7(10)9-5-6/h6H,4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWOAFJRYDAAGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609837 | |
| Record name | 4-tert-Butylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824966-98-5 | |
| Record name | 4-tert-Butylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butylamine with succinic anhydride, followed by cyclization to form the pyrrolidinone ring . The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like triethylamine.
Industrial Production Methods: Industrial production of 4-Tert-butylpyrrolidin-2-one may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 4-Tert-butylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, and alcohols.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Substituted pyrrolidinones with different functional groups.
Scientific Research Applications
4-Tert-butylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-Tert-butylpyrrolidin-2-one involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Comparison with Similar Pyrrolidinone Derivatives
Compound A : 5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate
- Structure: Features a 4-(tert-butyl)phenyl group at C4, with multiple electron-withdrawing substituents (cyano, ester groups) and a fused ester chain.
- Synthesis: Prepared via a one-pot two-step reaction involving dicyano and ester functionalization, followed by column chromatography .
- Physical Properties: Higher melting point (164–165°C) due to increased rigidity from aromatic and cyano groups.
- Applications : Likely used as an intermediate in heterocyclic chemistry or materials science due to its polyfunctionalized structure.
Compound B : 1-Allyl-4-((tert-butyldiphenylsilyl)oxy)-5-(2-oxo-2-phenylethyl)pyrrolidin-2-one
- Structure : Contains a bulky tert-butyldiphenylsilyloxy group at C4 and an allyl group on nitrogen.
- Synthesis: Synthesized via a silyl enol ether-mediated reaction catalyzed by HNTf₂, achieving full conversion in 24 hours .
- Key Data : NMR and HRMS confirmed the structure; IR shows C=O stretching at 1730 cm⁻¹.
- Applications: Potential use in stereoselective synthesis or as a protected intermediate in drug development.
Compound C : (2S,4R)-1-Benzyl-4-(tert-butyldimethylsiloxy)-N-[(Z)-4-oxopent-2-en-2-yl]pyrrolidine-2-carboxamide
- Structure : Combines a tert-butyldimethylsiloxy group at C4 with a benzyl carboxamide.
- Synthesis : Utilizes HATU-mediated coupling and chiral resolution, yielding enantiopure products .
- Key Data : Optical rotation ([α]²⁵D = +12.5°) highlights stereochemical control; melting point = 89–91°C.
- Applications : Designed for enantioselective catalysis or as a peptidomimetic in medicinal chemistry.
Comparative Analysis
Key Differences in Reactivity and Utility
- Steric Effects : The tert-butyl group in 4-Tert-butylpyrrolidin-2-one provides steric hindrance, moderating reaction rates at the lactam carbonyl. In contrast, Compounds B and C use bulky siloxy groups (e.g., tert-butyldiphenylsilyl) to direct regioselectivity or protect hydroxyl intermediates .
- Electronic Effects: Electron-withdrawing groups in Compound A (cyano, esters) enhance electrophilicity at the pyrrolidine core, enabling nucleophilic attacks, whereas 4-Tert-butylpyrrolidin-2-one’s electronic profile is more neutral .
- Biological Relevance : Compounds B and C are tailored for drug discovery (e.g., carboxamide motifs), while 4-Tert-butylpyrrolidin-2-one’s simplicity limits direct pharmacological use but enhances its adaptability in diverse syntheses .
Biological Activity
4-Tert-butylpyrrolidin-2-one is a chemical compound with the molecular formula CHNO and a molecular weight of 141.21 g/mol. It is primarily recognized for its role as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators. This compound has attracted attention in medicinal chemistry due to its potential therapeutic properties, particularly in anti-inflammatory and analgesic applications.
The biological activity of 4-tert-butylpyrrolidin-2-one is largely attributed to its interaction with various molecular targets. It can function as an inhibitor or modulator of enzymes and receptors, influencing multiple biochemical pathways. The specific mechanism can vary based on the target involved, but it generally involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes, which may lead to altered metabolic processes.
- Receptor Modulation : It may interact with various receptors, affecting signal transduction pathways that are crucial for physiological responses.
Research Findings
Recent studies have highlighted several biological activities associated with 4-tert-butylpyrrolidin-2-one:
- Anti-inflammatory Effects : Research indicates that derivatives of pyrrolidin-2-one, including 4-tert-butylpyrrolidin-2-one, exhibit anti-inflammatory properties by modulating inflammatory pathways .
- Analgesic Properties : The compound has been explored for its potential to alleviate pain through its action on pain-related receptors.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4-tert-butylpyrrolidin-2-one, a comparison with structurally similar compounds is useful:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Pyrrolidin-2-one | Lacks tert-butyl group; less sterically hindered | Lower reactivity |
| N-Methylpyrrolidin-2-one | Contains a methyl group; affects solubility | Variable activity |
| 3-(Azetidine-1-carbonyl)-4-tert-butylpyrrolidin-2-one | Contains azetidine; studied for enzyme inhibition | Potential pharmacological effects |
The presence of the bulky tert-butyl group in 4-tert-butylpyrrolidin-2-one enhances its steric properties and reactivity, making it a valuable intermediate in organic synthesis and a candidate for various applications in research and industry.
Enzyme Inhibition Studies
A notable study investigated the enzyme inhibition potential of 4-tert-butylpyrrolidin-2-one derivatives. The results indicated that these compounds could effectively inhibit specific enzymes involved in inflammatory processes, showcasing their therapeutic potential .
Antiarrhythmic Activity
In another study focusing on pyrrolidin-2-one derivatives, compounds similar to 4-tert-butylpyrrolidin-2-one were evaluated for their antiarrhythmic properties. The findings suggested that these derivatives could block α1-adrenoceptors, thus restoring normal heart rhythm in models of adrenaline-induced arrhythmia .
Antibacterial Activity
Research has also explored the antibacterial properties of related compounds. For example, derivatives of pyrrolidinones have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating the potential for developing new antibacterial agents based on this scaffold .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
